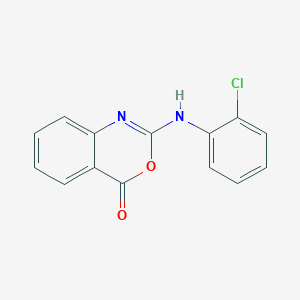

2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one

Overview

Description

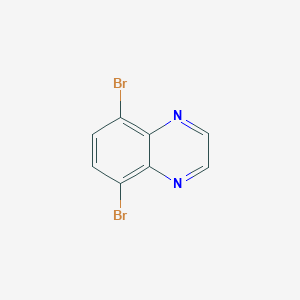

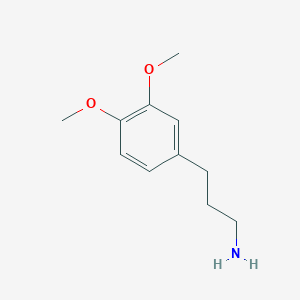

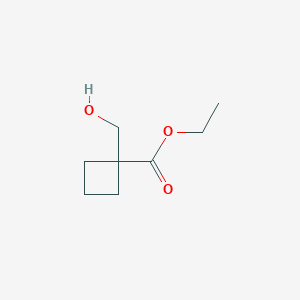

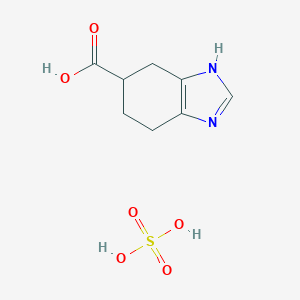

The compound “2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one” is a benzoxazinone derivative with a chloroaniline group attached at the 2-position. Benzoxazinones are a type of heterocyclic compound containing a benzene ring fused to an oxazine ring. Anilines are derivatives of ammonia in which one or more hydrogen atoms have been replaced by an aryl group. In this case, the aryl group is a chlorinated phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazinone core, with the 2-chloroanilino group attached at the 2-position .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoxazinone and 2-chloroanilino groups. The benzoxazinone moiety might undergo reactions typical for lactams (cyclic amides), while the 2-chloroanilino group might participate in reactions typical for anilines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazinone and 2-chloroanilino groups could affect its solubility, melting point, and other properties .Scientific Research Applications

Bioactivity and Ecological Role :

- Benzoxazinones, including derivatives of 4H-3,1-benzoxazin-4-one, have been studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are also of interest as leads for natural herbicide models and have roles in plant chemical defense mechanisms (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Antimicrobial Activity :

- Certain derivatives of 4H-3,1-benzoxazin-4-one have shown antimicrobial properties. Studies have focused on synthesizing and testing these compounds for antibacterial and antifungal activity (Naganagowda & Petsom, 2011).

Synthetic Methodologies :

- New methods have been developed for the synthesis of benzoxazinone derivatives. These methodologies are significant for producing compounds in high yield and are important for pharmaceutical applications (Shariat & Abdollahi, 2004).

Agronomic Utility :

- Benzoxazinones, including 4H-3,1-benzoxazin-4-one derivatives, have potential agronomic utility due to their phytotoxic and insecticidal properties. They have been isolated and synthesized for use in agricultural research (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Pharmaceutical Development :

- Some benzoxazinone derivatives have been synthesized and tested for pharmacological activity, including anticonvulsant properties. These studies contribute to the development of new pharmaceutical compounds (De Marchi, Tamagnone, & Torielli, 1971).

Chemical Synthesis Enhancements :

- Innovations in the synthesis of benzoxazinone derivatives have been made, providing more efficient and high-yield methods. These advancements are important for both medical and industrial applications (Shariat, Samsudin, & Zakaria, 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that the compound contains a 2-chloroaniline moiety , which is a class of organic compounds containing an aminobenzene moiety . These compounds are often involved in interactions with various enzymes and receptors in the body.

Pharmacokinetics

It is known that 2-chloroaniline, a related compound, is soluble in water , which could influence its absorption and distribution within the body.

Result of Action

For instance, 2-chloroaniline is known to be toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

2-(2-chloroanilino)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-6-2-4-8-12(10)17-14-16-11-7-3-1-5-9(11)13(18)19-14/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLDBEZHIRNLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701324597 | |

| Record name | 2-(2-chloroanilino)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819678 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one | |

CAS RN |

178468-03-6 | |

| Record name | 2-(2-chloroanilino)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)